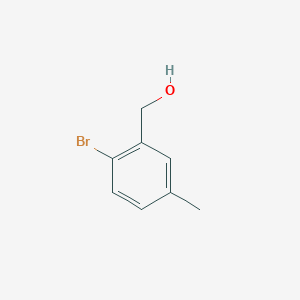

(2-Bromo-5-methylphenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromo-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPARZXOXYSXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709518 | |

| Record name | (2-Bromo-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727985-37-7 | |

| Record name | (2-Bromo-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-5-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reductive Amination:reductive Amination is a More Controlled, One Pot Method for Synthesizing Amines.masterorganicchemistry.comthis Process Can Be Approached in Two Ways:

Boronic Acid and Ester Derivatives for Further Cross-Coupling

The bromine atom on the this compound ring is a key feature for creating boronic acid and ester derivatives. These organoboron compounds are exceptionally useful intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. nih.gov

The synthesis typically involves converting the aryl bromide to an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the boronic acid. The resulting (2-hydroxymethyl-4-methylphenyl)boronic acid or its pinacol (B44631) ester derivative can then be coupled with a variety of aryl or vinyl halides, providing access to a vast range of complex molecular architectures.

The boronic acid derivative of the parent compound, 2-Bromo-5-methylphenylboronic acid, is a widely used reagent itself, highlighting the utility of this structural class in building biaryl systems. nih.gov

| Compound Name | Substituents | Key Application |

|---|---|---|

| 2-Bromo-5-methylphenylboronic acid | Br (2), CH₃ (5), B(OH)₂ | Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. nih.gov |

| 2-Bromo-5-(trifluoromethyl)phenylboronic Acid | Br (2), CF₃ (5), B(OH)₂ | The electron-withdrawing CF₃ group enhances electrophilicity, facilitating coupling with electron-rich partners. nih.gov |

| (4-Bromo-2-methylphenyl)boronic acid | Br (4), CH₃ (2), B(OH)₂ | Building block in organic synthesis. stackexchange.com |

Related Compounds in Medicinal Chemistry and Materials Science

Structural analogues of this compound, where the substituent positions or the halogen atom are varied, are of significant interest for their potential applications in drug discovery and materials science.

(2-Bromo-3-methylphenyl)methanol Analogues

The positional isomer (2-Bromo-3-methylphenyl)methanol and its derivatives have been investigated for their biological activity. libretexts.orgyoutube.comacs.org Research has shown that this analogue may act as an inhibitor of the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. By blocking the interaction of the PD-L1 protein on tumor cells, such compounds can prevent the deactivation of immune cells, allowing them to attack the cancer. This highlights the sensitivity of biological activity to the specific placement of substituents on the phenyl ring.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

|---|---|---|---|

| This compound | 727985-37-7 | C₈H₉BrO | Parent compound, synthetic intermediate. commonorganicchemistry.com |

| (2-Bromo-3-methylphenyl)methanol | 168886-97-3 | C₈H₉BrO | Isomeric analogue investigated as a potential PD-L1 inhibitor for cancer therapy. acs.org |

| (5-Bromo-2-methylphenyl)methanol | 258886-04-3 | C₈H₉BrO | Isomeric analogue used as a precursor in the synthesis of kinase inhibitors. ucalgary.ca |

Halogen-Substituted Analogues (e.g., fluoro-, iodo-)

Replacing the bromine atom with other halogens like fluorine or iodine, or introducing additional halogens, significantly alters the compound's properties and reactivity.

Fluoro-substituted analogues: The incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. For example, (2-Bromo-5-fluorophenyl)methanol is a valuable building block for more complex molecules. Furthermore, related structures like 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799) serve as key intermediates in the synthesis of important pharmaceuticals such as canagliflozin, a drug used to treat type 2 diabetes. In materials science, the high strength of the carbon-fluorine bond imparts chemical and thermal resistance, making fluoropolymers useful in a wide range of applications, from protective coatings to electronics.

Iodo-substituted analogues: Replacing bromine with iodine can increase the reactivity of the compound in cross-coupling reactions, as the carbon-iodine bond is weaker and more easily broken. This can be advantageous in certain synthetic routes where the bromo-analogue is less reactive. The conversion of a bromo-intermediate to an iodo-intermediate is a known strategy, for instance, in the synthesis pathway towards canagliflozin.

Other Halogenated Analogues: The introduction of other halogens, such as chlorine, can also be used to modulate a compound's properties. For instance, halogen-substituted phenyl ether compounds have been investigated for their activity as thyroid hormone receptor-beta (THR-β) agonists, which are targets for treating metabolic diseases. masterorganicchemistry.com

| Compound Name | CAS Number | Molecular Formula | Significance |

|---|---|---|---|

| (2-Bromo-5-fluorophenyl)methanol | 202865-66-5 | C₈H₈BrFO | Building block for medicinal chemistry, incorporating fluorine to enhance properties. |

| 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | - | C₁₈H₁₄BrFS | Key intermediate for the antidiabetic drug canagliflozin. |

| (2-Bromo-5-chloro-4-methylphenyl)methanol | 1849315-99-6 | C₈H₈BrClO | Polysubstituted building block for creating complex target molecules. |

Methoxylated Phenylmethanol Derivatives: Synthesis and Investigation

The introduction of methoxy (B1213986) groups onto the phenyl ring of this compound can significantly alter its chemical properties and reactivity. This section explores the synthesis and characteristics of such methoxylated derivatives, focusing on key examples whose synthetic pathways have been elucidated in the scientific literature.

The primary route to methoxylated phenylmethanol derivatives often involves a two-step process: the synthesis of a methoxylated benzaldehyde (B42025) or benzoic acid precursor, followed by reduction to the corresponding alcohol.

A key precursor for one such derivative is 2-bromo-5-methoxybenzaldehyde. Its synthesis has been reported starting from m-anisaldehyde. cdnsciencepub.com The reduction of this aldehyde would theoretically yield (2-bromo-5-methoxyphenyl)methanol. While detailed investigations of this specific alcohol are not extensively documented in peer-reviewed literature, its commercial availability suggests established synthetic protocols. bldpharm.comsigmaaldrich.com

Similarly, the synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid has been detailed in patent literature, starting from 5-bromo-2-methoxy-4-methylaniline (B1521378) hydrochloride. chemicalbook.com The reduction of this carboxylic acid would lead to a derivative of (2-bromo-5-methoxy-4-methylphenyl)methanol (B1281056).

Another relevant synthetic precursor is 2-bromo-4,5-dimethoxybenzaldehyde, which has been prepared by the bromination of 3,4-dimethoxybenzaldehyde. google.com Subsequent reduction of this aldehyde would yield (2-bromo-4,5-dimethoxyphenyl)methanol, a dimethoxylated analogue. sigmaaldrich.com

While the direct synthesis and investigation of (2-bromo-5-methoxy-4-methylphenyl)methanol are not extensively detailed in readily available literature, the synthesis of its precursor, 5-bromo-2-methoxy-4-methylbenzoic acid, has been achieved with a reported yield of 82%. chemicalbook.com This suggests a viable pathway to the corresponding alcohol.

The following tables summarize the key synthetic precursors and their transformations, which represent the foundational steps for producing methoxylated derivatives of this compound.

Synthesis of Methoxylated Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-Anisaldehyde | Not specified in detail | 2-Bromo-5-methoxybenzaldehyde | 70% | cdnsciencepub.com |

| 5-Bromo-2-methoxy-4-methylaniline hydrochloride | 1. NaNO2, HCl, 0°C 2. SO2/AcOH, CuCl2, Benzene (B151609) | 5-Bromo-2-methoxy-4-methylsulfonyl chloride | - | chemicalbook.com |

| Methyl 5-bromo-2-methoxy-4-methylbenzoate | EtOH:H2O (1:1), NaOH, reflux | 5-Bromo-2-methoxy-4-methylbenzoic acid | 82% | chemicalbook.com |

| 3,4-Dimethoxybenzaldehyde | Bromine, Acetic Acid, 20-30°C | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5% | google.com |

Potential Reduction of Precursors to Alcohols

| Precursor | Potential Reducing Agents | Expected Product | Reference (for precursor) |

|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde | e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | (2-Bromo-5-methoxyphenyl)methanol | cdnsciencepub.com |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | e.g., Lithium aluminum hydride (LiAlH4) | (2-Bromo-5-methoxy-4-methylphenyl)methanol | chemicalbook.com |

| 2-Bromo-4,5-dimethoxybenzaldehyde | e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | (2-Bromo-4,5-dimethoxyphenyl)methanol | google.com |

Further research is required to fully characterize the chemical and physical properties of these methoxylated phenylmethanol derivatives and to explore their potential applications. The available synthetic routes to their precursors, however, provide a solid foundation for such investigations.

Advanced Reaction Chemistry of 2 Bromo 5 Methylphenyl Methanol

Functional Group Transformations of the Methanol (B129727) Moiety

The hydroxyl group of (2-Bromo-5-methylphenyl)methanol is a primary alcohol, making it amenable to a variety of functional group transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions. chemguide.co.uklibretexts.org Partial oxidation, which stops at the aldehyde stage, can be achieved by using an excess of the alcohol and distilling the aldehyde as it forms. chemguide.co.uk This prevents further oxidation to the carboxylic acid. chemguide.co.uk

For the complete oxidation to 2-bromo-5-methylbenzoic acid, an excess of a strong oxidizing agent is used, and the reaction mixture is heated under reflux. chemguide.co.uk This ensures that any initially formed aldehyde is further oxidized. chemguide.co.uk Common oxidizing agents for this transformation include potassium dichromate(VI) solution acidified with dilute sulfuric acid. chemguide.co.uklibretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Conditions |

| 2-Bromo-5-methylbenzaldehyde | Excess this compound, Potassium dichromate(VI) | Distillation |

| 2-Bromo-5-methylbenzoic acid | Excess Potassium dichromate(VI), Sulfuric acid | Heat under reflux |

Ether and Ester Formation Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers from alcohols. masterorganicchemistry.comyoutube.com This SN2 reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comyoutube.com To synthesize an ether from this compound, it would first be treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. youtube.comyoutube.com This alkoxide would then be reacted with an alkyl halide (e.g., ethyl bromide) to yield the desired ether. youtube.com

Ester Formation: Fischer esterification is a classic method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com To form an ester from this compound, it would be reacted with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Table 2: Ether and Ester Formation Reactions

| Reaction Type | Reactant | Reagents | Product |

| Williamson Ether Synthesis | This compound | 1. NaH2. Alkyl halide | (2-Bromo-5-methylphenyl)methoxymethyl ether |

| Fischer Esterification | This compound | Carboxylic acid, H₂SO₄ | (2-Bromo-5-methylphenyl)methyl ester |

Halogenation at the Benzylic Position

The benzylic position of this compound is susceptible to free radical halogenation. This type of reaction allows for the replacement of the hydroxyl group with a halogen atom. For instance, treatment with a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol into the corresponding benzyl (B1604629) bromide or benzyl chloride. These benzylic halides are valuable intermediates for further nucleophilic substitution reactions. khanacademy.org

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound, substituted with a bromine atom, a methyl group, and a hydroxymethyl group, can undergo both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While aryl halides are generally resistant to nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For SNAr to occur on this compound, the presence of a strong electron-withdrawing group, typically nitro groups, positioned ortho or para to the bromine atom would be necessary to sufficiently activate the ring for nucleophilic attack. pressbooks.publibretexts.org Without such activating groups, harsh reaction conditions, such as high temperatures and strong nucleophiles, would be required. pressbooks.pub

Electrophilic Aromatic Substitution with Controlled Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring direct the incoming electrophile to specific positions. youtube.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The hydroxymethyl group is generally considered a deactivating, meta-director due to the electron-withdrawing nature of the oxygen atom.

The directing effects of these groups will influence the regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, in a nitration reaction, the nitro group would be expected to add to the positions ortho and para to the activating methyl group, while avoiding the positions meta to the deactivating groups. The interplay of these directing effects allows for controlled regioselectivity in the synthesis of more complex derivatives.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The presence of an aryl bromide in this compound opens up a plethora of possibilities for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of biaryl systems, arylamines, and functionalized alkynes and alkenes, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling for C-C Bond Formation

A representative, albeit generalized, reaction scheme is presented below:

Generalized Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

|---|

This table represents a generalized protocol. Specific conditions would require experimental optimization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. For this compound, this reaction would provide access to a variety of N-substituted (2-amino-5-methylphenyl)methanol derivatives. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. A range of bulky and electron-rich ligands have been developed to facilitate the coupling of various amine and aryl halide substrates.

A generalized reaction scheme for the Buchwald-Hartwig amination is as follows:

Generalized Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

|---|

This table represents a generalized protocol. Specific conditions would require experimental optimization.

Sonogashira Coupling and Other Alkyne Couplings

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes through the reaction of an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The resulting alkynyl-substituted aromatic compounds are valuable intermediates in organic synthesis and can be further elaborated into more complex structures. The reaction of this compound with a terminal alkyne would yield a (2-alkynyl-5-methylphenyl)methanol derivative.

A generalized scheme for the Sonogashira coupling is shown below:

Generalized Sonogashira Coupling

| Reactant A | Reactant B | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|

This table represents a generalized protocol. Specific conditions would require experimental optimization.

Heck Reaction and Olefin Functionalization

The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. This reaction allows for the introduction of vinyl groups onto the aromatic ring, leading to the formation of substituted styrenes. For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would yield the corresponding vinyl-substituted product. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions.

A generalized scheme for the Heck reaction is as follows:

Generalized Heck Reaction

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

|---|

This table represents a generalized protocol. Specific conditions would require experimental optimization.

Ring-Closure and Heterocyclic Annulation Reactions

The bifunctional nature of this compound, containing both an aryl bromide and a benzylic alcohol, makes it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular reactions.

Formation of Oxygen-Containing Heterocycles

One of the most powerful applications of this compound in heterocyclic synthesis is its potential to form seven-membered oxygen-containing rings, specifically derivatives of dibenz[b,f]oxepine. This transformation can be achieved through an intramolecular O-arylation reaction. Typically, the benzylic alcohol would first be used to couple with a second aromatic ring, for instance, through a Williamson ether synthesis with an ortho-haloaryl compound. The resulting intermediate, a 2-(2-bromophenoxy)benzyl derivative, can then undergo an intramolecular cyclization, often catalyzed by palladium, to form the dibenz[b,f]oxepine core structure. While direct literature examples starting from this compound are scarce, the general synthetic strategies for constructing the dibenz[b,f]oxepine skeleton are well-documented and provide a clear pathway for the utilization of this compound in the synthesis of these important heterocyclic systems.

A conceptual synthetic route is outlined below:

Conceptual Synthesis of a Dibenz[b,f]oxepine Derivative

| Step | Starting Material | Reagent(s) | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | 1-Fluoro-2-nitrobenzene, Base | Nucleophilic Aromatic Substitution | 2-(2-Bromo-5-methylbenzyloxy)-1-nitrobenzene |

This table outlines a conceptual pathway and specific reagents and conditions would need to be determined experimentally.

Nitrogen-Containing Heterocyclic Derivatives

The presence of the bromine atom and the hydroxyl group in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve palladium-catalyzed cross-coupling reactions or substitutions, leading to the formation of fused ring systems with potential applications in medicinal chemistry.

Detailed research has demonstrated the utility of this compound in constructing imidazopyridine and tetrahydroisoquinoline frameworks. For instance, in the synthesis of imidazopyridine compounds, this compound can undergo a Heck reaction. In a specific example, it was reacted with tert-butyl acrylate in the presence of a palladium catalyst, bis(dibenzylideneacetone)palladium, and a phosphine ligand, tris(2-methylphenyl)phosphine. The reaction was carried out in dimethylformamide (DMF) with triethylamine (B128534) as a base at 100°C. researchgate.net

Furthermore, this compound is a key starting material for the synthesis of 1-substituted tetrahydroisoquinoline derivatives. In a documented procedure, it was reacted with a substituted amine in dichloromethane (B109758) with triethylamine as a base. acs.org The resulting intermediate can then undergo further cyclization and modification steps to yield the final tetrahydroisoquinoline product. These compounds are of interest due to their potential as N-type calcium channel blockers.

The following interactive table summarizes key research findings on the synthesis of nitrogen-containing heterocyclic derivatives using this compound.

| Product Scaffold | Reactants | Catalyst/Reagents | Solvent | Conditions | Reference |

| Imidazopyridine Derivative | This compound, tert-butyl acrylate | bis(dibenzylideneacetone)palladium, tris(2-methylphenyl)phosphine, triethylamine | DMF | 100°C, 24 hours | researchgate.net |

| 1-Substituted Tetrahydroisoquinoline | This compound, substituted amine | Triethylamine | Dichloromethane | Room Temperature, 5 hours | acs.org |

| CRTH2 Antagonist Precursor | This compound (from 2-bromo-5-methylbenzoic acid) | Lithium aluminium hydride | Tetrahydrofuran | Reflux | researchgate.net |

Multi-component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, efficiency, and ability to generate diverse molecular scaffolds. While direct literature explicitly detailing the use of this compound in classical MCRs like the Ugi or Passerini reactions is limited, its structural features suggest its potential as a valuable component in such transformations.

The bromo-substituted aromatic ring and the primary alcohol functionality allow for its theoretical participation in various MCRs. For example, the alcohol group could potentially act as the nucleophilic component in a Passerini reaction, or after oxidation to the corresponding aldehyde, it could serve as the carbonyl component in Ugi, Biginelli, or Hantzsch reactions. The bromine atom offers a handle for post-MCR modifications via cross-coupling reactions, further increasing the complexity of the resulting scaffolds.

Although direct examples with this compound are scarce, related research on other bromo-substituted aryl methanols in complex reactions highlights the possibilities. For instance, palladium-catalyzed domino reactions of α,α-dialkyl-(2-bromoaryl)methanols have been reported to yield 6,6-dialkyl-6H-benzo[c]chromenes. This type of reaction, while not a traditional MCR, demonstrates the potential of bromoaryl methanols to participate in complex, scaffold-generating transformations.

The following interactive table outlines plausible multi-component reactions where this compound or its derivatives could be utilized, based on the known reactivity of similar compounds.

| Reaction Type | Potential Role of this compound Derivative | Other Components | Resulting Scaffold | Plausibility |

| Ugi Reaction | Aldehyde (after oxidation) | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High |

| Passerini Reaction | Alcohol | Aldehyde, Isocyanide | α-Acyloxy Amide | Moderate |

| Biginelli Reaction | Aldehyde (after oxidation) | Urea or Thiourea, β-Ketoester | Dihydropyrimidinone | High |

| Hantzsch Dihydropyridine Synthesis | Aldehyde (after oxidation) | Two equivalents of a β-Ketoester, Ammonia (B1221849) | Dihydropyridine | High |

Derivatives and Analogues of 2 Bromo 5 Methylphenyl Methanol: Synthesis and Investigation

Design Principles for Structural Modification

The design of derivatives based on the (2-bromo-5-methylphenyl)methanol core is guided by the inherent reactivity of its functional groups. The primary sites for modification are:

The Bromine Atom: This halogen serves as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, creating complex biaryl systems.

The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is readily converted into other functionalities. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which are precursors for imines and amides, respectively. It can also be transformed into ethers and esters to modify solubility and steric properties, or converted to a leaving group (e.g., a halide) to enable nucleophilic substitution reactions. ucalgary.ca

The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing bromo and methyl substituents must be considered.

The Methyl Group: While generally less reactive, the methyl group provides steric bulk and influences the electronic properties of the ring, which can modulate the reactivity of the other functional groups. nih.gov

These reactive sites allow chemists to systematically alter the molecule's structure to fine-tune its physical, chemical, and biological properties for specific applications.

Synthesis and Reactivity of Brominated Benzyl (B1604629) Ethers and Esters

The benzylic alcohol of this compound is a prime site for the synthesis of ether and ester derivatives. These modifications are often employed to protect the alcohol, alter the molecule's polarity, or introduce new functional groups.

Synthesis:

Ethers: Benzyl ethers can be synthesized under standard Williamson ether synthesis conditions, reacting the alkoxide of this compound (formed with a base like sodium hydride) with an alkyl halide. Alternatively, acid-catalyzed methods can be used. liv.ac.uk

Esters: Esterification is typically achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, or directly with a carboxylic acid under acid catalysis (Fischer esterification).

Reactivity: A key reaction of benzyl ethers is their oxidative cleavage. Depending on the reaction conditions, benzyl methyl ethers can be selectively converted into either aromatic aldehydes or methyl esters. organic-chemistry.org For example, treatment with one equivalent of N-Bromosuccinimide (NBS) can lead to the formation of the corresponding aldehyde, while using two equivalents can result in the methyl ester. organic-chemistry.org This transformation is significant as it converts a relatively stable ether into more reactive carbonyl compounds, which are valuable intermediates in organic synthesis. organic-chemistry.org

Amine Derivatives through Reductive Amination or Nucleophilic Substitution

The introduction of an amine functionality creates derivatives with significant potential in medicinal chemistry. Two primary strategies are employed for this transformation: nucleophilic substitution and reductive amination.

Computational and Theoretical Investigations of 2 Bromo 5 Methylphenyl Methanol and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to study the properties of organic molecules like (2-Bromo-5-methylphenyl)methanol. DFT calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to model the electronic structure of the molecule. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For this compound, this would involve finding the most stable orientation of the hydroxymethyl group relative to the substituted benzene (B151609) ring.

Conformational analysis identifies different stable isomers (conformers) and the energy barriers between them. For a related molecule, 5-bromo-2-ethoxyphenylboronic acid, four possible conformers were identified, with the Trans-Cis form being the most stable. core.ac.uk A similar approach for this compound would reveal its preferred spatial arrangement.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) (Note: The following data is illustrative of typical results from DFT calculations and is based on general knowledge of similar molecular structures.)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-Br | 1.905 |

| C-O | 1.430 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (methyl) | 1.095 | |

| O-H | 0.965 | |

| **Bond Angles (°) ** | C-C-Br | 119.5 |

| C-C-O | 118.0 | |

| C-O-H | 109.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

For a substituted hydrazide, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a charge transfer phenomenon within the molecule. researchgate.net A similar analysis for this compound would provide insights into its electronic behavior.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples.)

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 5.65 |

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculations help in the assignment of experimental NMR spectra. For instance, in a study of a thiazolidinone derivative, the calculated chemical shifts for carbon atoms were compared with experimental values to validate the structure. scielo.org.za

IR Spectroscopy: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the interpretation of experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. Each vibrational mode can be assigned based on its potential energy distribution (PED). scielo.org.za For example, the characteristic stretching vibration of a C=O group is typically observed around 1700 cm⁻¹. scielo.org.za For this compound, key vibrations would include the O-H stretch, C-Br stretch, and various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Note: These are illustrative predictions.)

| Spectrum | Feature | Predicted Value |

| ¹³C NMR | C-Br | ~115 ppm |

| C-OH | ~65 ppm | |

| Aromatic Cs | 120-140 ppm | |

| ¹H NMR | -CH₂- | ~4.5 ppm |

| -OH | ~2.0-3.0 ppm (variable) | |

| Aromatic Hs | ~7.0-7.5 ppm | |

| IR (cm⁻¹) | O-H stretch | ~3350 |

| C-H stretch (aromatic) | ~3050 | |

| C-H stretch (aliphatic) | ~2950 | |

| C-Br stretch | ~650 | |

| UV-Vis (nm) | λmax | ~275 |

DFT calculations can provide several reactivity descriptors that quantify the global chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the HOMO and LUMO energies and are used to predict the reactivity and stability of the molecule. nih.gov For example, studies on N-benzyl-5-bromo isatin (B1672199) derivatives used these descriptors to correlate with their corrosion inhibition efficiency. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction.

For instance, the reaction of 2-bromo-2-methylbutane (B1582447) with methanol (B129727) can proceed through an E1 elimination mechanism. vaia.com This is a two-step process involving the formation of a carbocation intermediate. vaia.com A computational study of a reaction involving this compound, such as an oxidation or substitution reaction, would involve locating the relevant transition states and calculating the energy barriers to understand the reaction pathway and kinetics. vaia.com

Solvent Effects on Reaction Pathways

The reaction pathways of this compound, particularly nucleophilic substitution reactions, are profoundly influenced by the choice of solvent. The benzylic nature of the alcohol suggests that its reactions, especially after conversion of the hydroxyl group to a better leaving group (e.g., via protonation or conversion to a sulfonate ester), can proceed via a spectrum of mechanisms ranging from S_N1 to S_N2. Computational studies on similar benzylic systems have elucidated the critical role of the solvent in dictating the predominant mechanism. nih.govlibretexts.orgresearchgate.net

Polar protic solvents, such as water and alcohols, are capable of stabilizing the carbocation intermediate that would be formed in an S_N1 pathway through hydrogen bonding. libretexts.orgkhanacademy.org This stabilization lowers the activation energy for the unimolecular dissociation of the leaving group, thereby favoring the S_N1 mechanism. For this compound, the presence of an electron-donating methyl group on the phenyl ring further stabilizes the benzylic carbocation, making the S_N1 pathway more accessible in polar protic media.

Conversely, polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are less effective at solvating the carbocation but can solvate the nucleophile to varying degrees. khanacademy.orgchemistrysteps.com In such solvents, an S_N2 mechanism, which involves a concerted backside attack by the nucleophile, is more likely. The rate of an S_N2 reaction is sensitive to the strength of the nucleophile, which can also be modulated by the solvent. researchgate.net

Computational models, often employing Density Functional Theory (DFT) in combination with continuum solvent models or explicit solvent molecules, can be used to calculate the energy profiles of both S_N1 and S_N2 reaction coordinates. These calculations help in predicting the favored pathway in a given solvent by comparing the activation barriers.

| Solvent Type | Primary Effect | Favored Mechanism | Rationale |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Stabilizes carbocation intermediate and solvates leaving group. | S_N1 | Lowers the activation energy for carbocation formation. The high concentration of the solvent can also lead to solvolysis products. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMF) | Solvates the cation but not the anion (nucleophile) as effectively. | S_N2 | Enhances the reactivity of the nucleophile and does not significantly stabilize the carbocation intermediate. chemistrysteps.com |

| Nonpolar (e.g., Hexane (B92381), Benzene) | Poor solvation of both charged intermediates and nucleophiles. | Reaction is generally slow; may favor S_N2 if reactants are sufficiently soluble. | Lack of stabilization for ionic intermediates makes both pathways less favorable. |

Molecular Dynamics Simulations for Conformational Landscapes

The biological activity and reactivity of this compound and its derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of these molecules, providing insights into the relative energies of different conformers and the barriers to their interconversion. researchgate.netrsc.org

For this compound, the key degrees of freedom are the rotation around the C(aryl)-C(CH₂OH) bond (dihedral angle φ) and the C(CH₂)-O bond (dihedral angle χ). researchgate.net MD simulations, often employing force fields like AMBER or CHARMM, can sample these rotational motions over time, revealing the most populated conformational states.

Studies on substituted benzyl (B1604629) alcohols have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. rsc.orgrsc.orgcolostate.edu In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom is possible in certain conformations, which could significantly stabilize them. The simulations can quantify the probability of observing such interactions.

| Dihedral Angle | Description | Expected Stable Conformations | Influencing Factors |

|---|---|---|---|

| φ (C(ortho)-C(ipso)-Cα-O) | Rotation of the hydroxymethyl group relative to the phenyl ring. | Gauche and planar conformations are possible. | Steric hindrance from the ortho-bromo substituent; potential for intramolecular hydrogen bonding. researchgate.netrsc.org |

| χ (C(ipso)-Cα-O-H) | Rotation of the hydroxyl hydrogen. | Orientations that allow for intramolecular hydrogen bonding with the ortho-bromo group may be favored. | The presence of a hydrogen bond acceptor (bromine) on the ring. rsc.org |

QSAR (Quantitative Structure-Activity Relationship) and Ligand Design Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can be a valuable tool in designing new ligands with enhanced potency or selectivity for a particular biological target.

A QSAR study typically involves the following steps:

Data Set Preparation : A series of this compound derivatives with measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For ligand design, a validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. For instance, if a QSAR model for a series of this compound derivatives acting as enzyme inhibitors reveals that higher hydrophobicity and a negative electrostatic potential on the aromatic ring are correlated with increased activity, new derivatives can be designed with these features in mind.

| Derivative of this compound | Modification | LogP (Calculated) | Dipole Moment (Calculated) | Biological Activity (Hypothetical IC₅₀, µM) |

|---|---|---|---|---|

| This compound | -CH₂OH | 2.5 | 2.1 D | 15.2 |

| (2-Bromo-5-methylphenyl)methanamine | -CH₂NH₂ | 2.3 | 1.9 D | 25.8 |

| 1-(2-Bromo-5-methylphenyl)ethan-1-ol | -CH(OH)CH₃ | 2.9 | 2.3 D | 10.5 |

| 2-Bromo-1-(chloromethyl)-4-methylbenzene | -CH₂Cl | 3.2 | 2.5 D | 8.1 |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. hw.ac.ukucl.ac.uk

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (2-Bromo-5-methylphenyl)methanol, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons are observed. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific chemical shifts and coupling patterns are influenced by the positions of the bromo and methyl substituents. The methylene protons of the -CH₂OH group are expected to show a singlet or a doublet depending on the coupling with the hydroxyl proton, typically around δ 4.5-4.7 ppm. carlroth.com The methyl group protons will appear as a singlet in the upfield region, around δ 2.3 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the bromine (C-Br) will be shifted to a lower field compared to unsubstituted aromatic carbons. The carbon of the methyl group (-CH₃) will appear at a characteristic upfield chemical shift. The benzylic carbon (-CH₂OH) will resonate at a specific downfield position due to the attached oxygen atom. libretexts.org Aromatic carbons generally resonate in the δ 125-150 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.0 - 7.5 (multiplet) | 125 - 150 |

| -CH₂OH | ~4.6 (singlet) | ~64 |

| -OH | Variable (broad singlet) | - |

| -CH₃ | ~2.3 (singlet) | ~20 |

Note: These are predicted values and may vary based on experimental conditions.

Coupling Constant Analysis: The coupling constants (J-values) between adjacent protons provide valuable information about the substitution pattern on the aromatic ring. For instance, ortho-coupling (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. Analyzing the splitting patterns of the aromatic protons allows for the unambiguous assignment of their positions on the benzene ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure. princeton.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the coupling network among the aromatic protons, helping to confirm their relative positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. youtube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methylene group will correlate with the carbon signal of the -CH₂OH group. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. youtube.com This is useful for determining the spatial arrangement of substituents on the benzene ring. For example, a NOESY experiment could show a correlation between the methylene protons and an adjacent aromatic proton, confirming their proximity. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected in the range of 1000-1050 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, generally between 500 and 750 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds often give rise to strong Raman signals, so the C=C stretching of the aromatic ring and the C-Br bond may be particularly prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| -CH₂OH | C-O Stretch | 1000 - 1050 |

| C-Br | C-Br Stretch | 500 - 750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. libretexts.org The nominal molecular weight of the compound is 201.06 g/mol . sigmaaldrich.comguidechem.com

The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this molecule could include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Loss of the hydroxyl group (-OH) to form the [M-OH]⁺ ion.

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the C-Br bond, leading to the loss of a bromine radical. miamioh.edu

The formation of a tropylium (B1234903) ion (m/z 91) is a common feature for benzyl (B1604629) derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or more decimal places). This enables the calculation of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₈H₉BrO. This is a crucial step in confirming the identity of the compound and distinguishing it from isomers.

Applications of 2 Bromo 5 Methylphenyl Methanol in Advanced Functional Materials and Catalysis Research

Precursor in Polymer Chemistry and Organic Electronics

The structure of (2-Bromo-5-methylphenyl)methanol makes it a promising candidate as a monomer or a building block in the synthesis of functional polymers for organic electronics. The hydroxymethyl group (–CH₂OH) offers a reactive site for polymerization reactions, such as polycondensation, to form polyesters or polyethers. The presence of the bromo- and methyl- substituents on the phenyl ring is expected to influence the properties of the resulting polymers in several ways.

The bromine atom can be utilized in post-polymerization modification reactions, such as cross-coupling reactions, to introduce further functionalities along the polymer chain. This allows for the fine-tuning of the polymer's electronic and photophysical properties. The methyl group, being an electron-donating group, can modulate the electron density of the aromatic ring, which in turn affects the polymer's HOMO/LUMO energy levels and charge transport characteristics.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Property | Influence of this compound |

| Solubility | The methyl group can enhance solubility in organic solvents, facilitating polymer processing. |

| Thermal Stability | The aromatic backbone contributes to good thermal stability. |

| Electronic Properties | The bromo and methyl groups allow for tuning of bandgap and charge carrier mobility. |

| Morphology | The substitution pattern can influence the packing and morphology of polymer thin films. |

Detailed research findings on analogous brominated aromatic monomers have shown their utility in creating polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, the incorporation of bromine atoms can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs.

Ligand Synthesis for Coordination Chemistry

The this compound framework is a valuable starting point for the synthesis of novel ligands for coordination chemistry. The hydroxymethyl group can be readily converted into other donor groups, such as phosphines, amines, or thiols, through established synthetic methodologies. The steric and electronic properties of the resulting ligands can be systematically varied by leveraging the bromo and methyl substituents.

The bromine atom at the ortho-position to the coordinating group can impose steric constraints that influence the coordination geometry around a metal center. This can lead to the formation of complexes with specific catalytic activities or photophysical properties. The methyl group at the meta-position can fine-tune the ligand's electronic properties, thereby modulating the reactivity of the metal complex. Research on ligands derived from brominated benzyl (B1604629) alcohols has demonstrated their successful application in forming stable complexes with a variety of transition metals.

Development of Catalytic Systems Utilizing this compound Scaffolds

Derivatives of this compound are promising scaffolds for the development of new catalytic systems. The functional groups on the aromatic ring can be exploited to anchor catalytic metal centers or to act as organocatalysts themselves.

The bromine atom can serve as a handle for introducing catalytically active species via cross-coupling reactions. For example, palladium-catalyzed reactions could be used to attach phosphine (B1218219) groups for use in homogeneous catalysis. Furthermore, the benzylic alcohol moiety itself can participate in catalytic transformations. Studies on the catalytic effects of Schiff base metal complexes derived from substituted benzyl alcohols have shown significant activity in oxidation reactions. researchgate.net For instance, certain complexes have demonstrated high conversion rates of benzyl alcohol to benzaldehyde (B42025) and benzoic acid. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Role of this compound Scaffold |

| Cross-Coupling Reactions | As a precursor to phosphine or N-heterocyclic carbene (NHC) ligands. |

| Oxidation Catalysis | As a backbone for metal complexes that catalyze oxidation of alcohols and other substrates. researchgate.net |

| Asymmetric Catalysis | As a chiral building block for the synthesis of enantioselective catalysts. |

Role in Supramolecular Chemistry and Self-Assembly

The distinct functional groups of this compound make it an interesting building block for supramolecular chemistry and the design of self-assembling systems. The hydroxymethyl group can participate in hydrogen bonding, a key interaction in directing the assembly of molecules into larger, ordered structures.

The bromine atom can engage in halogen bonding, a non-covalent interaction that has gained significant attention for its strength and directionality in crystal engineering and the construction of supramolecular architectures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring can lead to the formation of complex and functional supramolecular assemblies. Crystal structure analyses of related brominated aromatic compounds have revealed the formation of intricate three-dimensional networks through a combination of these non-covalent forces. researchgate.netnih.gov These ordered structures can have applications in areas such as host-guest chemistry, molecular recognition, and the development of porous materials.

Pharmacological and Biological Applications of 2 Bromo 5 Methylphenyl Methanol in a Research Context

Intermediate in Medicinal Chemistry Drug Synthesis

(2-Bromo-5-methylphenyl)methanol serves as a crucial starting material or intermediate in the synthesis of several classes of investigational drugs. The bromo- and methyl-substituted phenyl ring is a common motif in various pharmacologically active compounds, allowing for further modifications and coupling reactions to build molecular complexity.

Precursor for SGLT2 Inhibitors

The compound is a key precursor in the synthesis of diarylmethane C-glucosides, a structural hallmark of sodium-glucose cotransporter 2 (SGLT2) inhibitors used in the management of type 2 diabetes. While many syntheses start with the corresponding 5-bromo-2-methylbenzoic acid, the alcohol this compound represents a closely related and viable starting point.

The general synthetic strategy involves the coupling of the phenyl ring from this precursor with a second aromatic or heteroaromatic ring, followed by the attachment of a glucose moiety. For instance, in the synthesis of the SGLT2 inhibitor Canagliflozin, a key intermediate is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (B586799). This intermediate is typically prepared by the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 5-bromo-2-methylbenzoyl chloride (derived from the corresponding benzoic acid), followed by reduction of the resulting ketone. The reduction of the ketone intermediate, (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone, yields the final diarylmethane structure that is central to the drug's activity. google.comumich.edu

The role of the this compound moiety is critical. The 5-bromo position facilitates the lithiation required for coupling with the protected gluconolactone, while the 2-methyl group is a consistent structural feature in the final active pharmaceutical ingredient.

Table 1: Key Intermediates in SGLT2 Inhibitor Synthesis Derived from this compound Precursors

| Intermediate Name | Role in Synthesis | Resulting SGLT2 Inhibitor |

| 5-Bromo-2-methylbenzoic acid | Starting material for acylation | Canagliflozin |

| (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone | Ketone intermediate prior to reduction | Canagliflozin |

| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Key diarylmethane building block | Canagliflozin |

Building Block for PD-1/PD-L1 Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are major targets in cancer immunotherapy. Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a key area of research. While biphenyl (B1667301) scaffolds are common in these inhibitors, and related isomers like (3-bromo-methylphenyl)-methanol have been used in their synthesis, the direct use of this compound as a starting material is not prominently documented in the reviewed scientific literature. 202.117.24 Research often focuses on creating a twisted biphenyl moiety to effectively interact with the PD-L1 dimerization interface, a structural feature that can be achieved through various substituted phenyl precursors.

Synthesis of Antifungal Agents

The "5-bromo-2-methylbenzyl" structural unit, derived from this compound, has been incorporated into novel antifungal agents. In one example, this moiety is used to synthesize thiadiazolyloxyphenylamidine derivatives. google.com Specifically, the compound N'-{4-[(3-(5-bromo-2-methylbenzyl)-1,2,4-thiadiazol-5-yl)oxy]-2,5-dimethylphenyl}-N-ethyl-N-methylimidoformamide is cited as a potent fungicide. google.com The synthesis involves attaching the 5-bromo-2-methylbenzyl group to the thiadiazole core, indicating the utility of this compound as a building block for new agents to combat fungal infections. google.comgoogle.com

Development of Anti-inflammatory Agents

This compound is an explicit starting material for the synthesis of novel anti-inflammatory agents that function by activating the Nrf2 signaling pathway, a critical regulator of antioxidant and anti-inflammatory responses. google.com A patent details the synthesis of sultam compounds designed to inhibit the Keap1-Nrf2 protein-protein interaction, thereby reducing inflammation. google.comgoogle.com

A key step in the synthesis is the protection of the alcohol group of this compound to form ((5-Bromo-2-methylbenzyl)oxy)(tert-butyl)dimethylsilane. google.com This protected intermediate is then used in subsequent steps to build the final, complex sultam-based inhibitor. This application highlights the compound's direct role in creating sophisticated molecules for treating a range of diseases where inflammation and oxidative stress are implicated, including neuronal, kidney, cardiovascular, and skin diseases. google.com

Molecular Docking and Drug-Likeness Studies

While specific molecular docking studies focusing solely on this compound are uncommon, extensive computational analyses are performed on the final drug molecules derived from it. These studies help to predict and understand how the compounds interact with their biological targets and whether they possess favorable "drug-like" properties (e.g., absorption, distribution, metabolism, and excretion - ADMET).

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies reveal the importance of the specific substitution pattern on the phenyl ring.

In the context of Keap1-Nrf2 inhibitors, modifications to the benzyl (B1604629) moiety derived from this compound are critical for optimizing potency and selectivity. google.com The bromine atom can serve as a point for further chemical elaboration via cross-coupling reactions or can contribute to binding through halogen bonding. The methyl group's position influences the molecule's conformation and interaction with hydrophobic pockets in the target protein.

Likewise, in the development of antifungal thiadiazole derivatives, the SAR would explore how changes to the 5-bromo-2-methylphenyl group affect antifungal potency. google.com For example, replacing the bromine or methyl group with other substituents would help researchers determine the optimal electronic and steric properties required for maximal activity against fungal pathogens. These studies are essential for refining lead compounds into viable drug candidates.

Investigations into Potential Biological Activities

The biological activities of aromatic compounds are significantly influenced by the nature and position of their substituents. In this compound, the presence of a bromine atom, a methyl group, and a hydroxymethyl group on the phenyl ring are key determinants of its potential pharmacological profile. Bromine, a halogen, can increase lipophilicity, potentially enhancing membrane permeability. The methyl group can influence metabolic stability and receptor binding, while the benzyl alcohol moiety can participate in hydrogen bonding and may be a site for metabolic oxidation.

Antimicrobial Properties

There is a significant body of research on the antimicrobial properties of brominated phenolic compounds and substituted benzyl alcohols. While no specific antimicrobial data for this compound was found, studies on related compounds offer insights into its potential activity.

For instance, research into various bromophenol derivatives has demonstrated their potential as antibacterial agents. A study on brominated phenols with lactamomethyl moieties showed that some of these compounds exhibited antibacterial activity. Specifically, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus epidermidis. This suggests that the presence of bromine on a phenyl ring can contribute to antimicrobial efficacy.

Furthermore, studies on chalcone (B49325) derivatives, which also feature substituted phenyl rings, have indicated that halogen substitution can be favorable for creating effective antibacterial agents. For example, a study on bromo-3′,4′-dimethoxychalcone derivatives revealed that 4-bromo-3′,4′-dimethoxysubstituted chalcone was active against Gram-negative bacteria, with inhibition zones of 11 ± 0.3 mm against Escherichia coli and 15 ± 0.7 mm against Salmonella typhimurium.

The following table summarizes the antimicrobial activity of some structurally related compounds to illustrate the potential of this class of molecules.

| Compound/Derivative Class | Test Organism | Activity |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | MIC: 16 µg/mL |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Escherichia coli | Inhibition Zone: 11 ± 0.3 mm |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Salmonella typhimurium | Inhibition Zone: 15 ± 0.7 mm |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of a benzyl alcohol group in this compound suggests it could possess antioxidant capabilities.

Research on hydroxybenzyl alcohols has demonstrated their potential as free radical scavengers and protectors against oxidative stress. A study comparing the isomers of hydroxybenzyl alcohol found that 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol exhibited better radical scavenging and antioxidant properties than 3-hydroxybenzyl alcohol. This highlights the importance of the hydroxyl group's position on the phenyl ring in determining antioxidant efficacy.

Furthermore, the introduction of bromine to phenolic structures has been shown to modulate their antioxidant activity. A study on the synthesis and antioxidant activities of benzylic bromophenols found that some of these derivatives were effective scavengers of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The antioxidant potential of these compounds was compared to standard antioxidants, indicating that bromophenol derivatives can be potent antioxidants.

The antioxidant activity of some related compounds is presented in the table below. It is important to note that the specific activity depends on the assay used and the full substitution pattern of the molecule.

| Compound/Derivative Class | Antioxidant Assay | Result |

| Benzylic acid-derived bromophenols | DPPH radical scavenging | Effective scavengers |

| Benzylic acid-derived bromophenols | ABTS radical scavenging | Effective scavengers |

| 2-hydroxybenzyl alcohol | Radical scavenging | High activity |

| 4-hydroxybenzyl alcohol | Radical scavenging | High activity |

Methodological Considerations and Analytical Techniques for Research on 2 Bromo 5 Methylphenyl Methanol

Chromatographic Separation and Purification Techniques (HPLC, GC, Column Chromatography)

Chromatographic methods are fundamental for the separation and purification of (2-Bromo-5-methylphenyl)methanol from reaction mixtures and for assessing its purity. The choice of technique depends on the scale of the separation and the analytical goal.

Column Chromatography: This is a standard and widely used method for the purification of this compound on a preparative scale following its synthesis. A common approach involves using silica (B1680970) gel as the stationary phase with a non-polar solvent system. For instance, crude product can be purified on a silica gel column using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. The significant difference in polarity between the target alcohol and potential impurities, such as unreacted aldehydes or non-polar coupling byproducts, allows for effective separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of substituted benzyl (B1604629) alcohols. For analytical purposes, reverse-phase HPLC is typically employed. While specific methods for this compound are not extensively documented in public literature, methods for analogous compounds like m-iodo-benzyl alcohol can be adapted. sielc.com Such methods often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The development of a method for this compound would involve optimizing the mobile phase composition and gradient to achieve adequate resolution from impurities. Pre-column derivatization with UV-active agents can also be used to enhance detection and separation of chiral benzyl alcohols, a technique applicable if enantiomeric purity is a concern. scirp.org

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing the volatility and purity of this compound. The analysis of similar compounds like benzyl alcohol and its derivatives is routinely performed using capillary columns with a stationary phase such as a 5% phenyl/95% methylpolysiloxane (e.g., HP-5 or DB-5). researchgate.net A typical temperature program would start at a moderate temperature (e.g., 70-100°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure the elution of the alcohol and any less volatile impurities. researchgate.net In-column dehydration can be a concern for some substituted benzyl alcohols on certain stationary phases, which must be considered during method development to avoid misidentification of peaks. nih.gov

Interactive Table 1: Exemplar Chromatographic Purification & Analysis Parameters for Substituted Benzyl Alcohols

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Elution/Program Example | Detector | Application | Reference |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Isocratic or gradient elution | TLC / UV | Purification | |

| HPLC (Reverse Phase) | Newcrom R1 (C18-like) | Acetonitrile, Water, Phosphoric Acid | Isocratic | UV, MS | Analysis | sielc.com |

| GC | HP-5 (5% Phenyl Methylpolysiloxane) | Helium | 100°C (0.5 min), then 10°C/min to 300°C | FID, MS | Analysis | researchgate.net |

Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric techniques, particularly UV-Vis spectroscopy, offer a powerful means for real-time monitoring of reactions involving this compound. citedrive.com These assays are typically non-destructive and can provide kinetic data on the formation of the product or the consumption of reactants.

The synthesis of this compound, for example, from the reduction of 2-bromo-5-methylbenzaldehyde, can be monitored by observing changes in the UV-Vis spectrum. The aldehyde reactant, with its carbonyl group conjugated to the aromatic ring, will have a distinct absorption maximum (λmax) compared to the benzyl alcohol product, where this conjugation is absent. As the reaction proceeds, the absorbance at the λmax of the aldehyde will decrease, while the absorbance corresponding to the product may increase.

This principle is widely applied in monitoring various organic transformations. nih.govmdpi.com For instance, in quinone-based flow batteries, in-situ UV-Vis spectrophotometry is used to determine the concentration and state of charge of quinone, hydroquinone, and their complexes. rsc.org Similarly, by establishing the molar attenuation profiles for the reactants and products in the synthesis of this compound, a calibration can be created to quantify the concentration of each species in the reaction mixture over time. rsc.org This allows for the rapid determination of reaction kinetics, endpoints, and the influence of various parameters like catalyst loading or temperature. citedrive.com The absorption of UV and visible light is limited to specific functional groups, known as chromophores, where electrons are excited at different frequencies. mdpi.com

Thermal Analysis Techniques (TGA, DSC) for Material Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the material properties of this compound, such as its thermal stability and phase behavior. mt.comxrfscientific.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. xrfscientific.com For this compound, a TGA scan would reveal its decomposition temperature, which is a critical indicator of its thermal stability. mt.com The onset temperature of mass loss indicates the point at which the compound begins to break down. The process of thermal decomposition for halogenated organic compounds can be complex, potentially releasing species like hydrogen bromide and various carbonaceous residues. tandfonline.comepa.gov TGA is also used to assess the purity of a sample, for instance, by detecting the loss of volatile solvents at lower temperatures before the main decomposition event. mt.com For brominated flame retardants dispersed in polymers, TGA is used to study their degradation and its effect on the polymer matrix. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.com This technique is used to determine transition temperatures and enthalpies. For this compound, which is a solid at room temperature, DSC analysis would show an endothermic peak corresponding to its melting point. The area under this peak is the enthalpy of fusion. DSC can also detect other phase transitions, such as crystallization (an exothermic event) upon cooling from the melt, or solid-solid transitions (polymorphism). mt.com The purity of the compound can also be estimated using the van't Hoff equation to analyze the shape of the melting peak.

Interactive Table 2: Information Obtainable from Thermal Analysis of an Organic Compound

| Technique | Measurement Principle | Key Information Provided | Relevance to this compound | Reference |

|---|---|---|---|---|

| TGA | Mass change vs. Temperature | Thermal stability, Decomposition temperature, Residual mass | Determines upper temperature limit for use/storage, decomposition pathway | mt.comxrfscientific.comtandfonline.com |

| DSC | Heat flow vs. Temperature | Melting point, Enthalpy of fusion, Crystallization, Polymorphism, Purity | Characterizes physical properties, confirms identity, assesses purity | mt.comxrfscientific.comlabmanager.com |

Electrochemistry of Halogenated Aromatic Compounds

The electrochemical behavior of this compound is dictated by the halogenated aromatic moiety. The study of its electrochemistry, typically using techniques like cyclic voltammetry (CV), provides insight into its reduction and oxidation potentials and the mechanisms of electron transfer.